trans-Dibromobis(triphenylphosphine)palladium(II)

Catalog No.
S3356401
CAS No.
22180-53-6
M.F
C36H30Br2P2Pd
M. Wt
790.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-Dibromobis(triphenylphosphine)palladium(II)

CAS Number

22180-53-6

Product Name

trans-Dibromobis(triphenylphosphine)palladium(II)

IUPAC Name

dibromopalladium;triphenylphosphane

Molecular Formula

C36H30Br2P2Pd

Molecular Weight

790.8 g/mol

InChI

InChI=1S/2C18H15P.2BrH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2

InChI Key

MCSDDEAMPOYJJI-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br[Pd]Br

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br[Pd]Br

Application in Crystallography

Scientific Field: Analytical Sciences, Crystallography

Summary of the Application: The crystal structure of trans-Dibromobis(triphenylphosphine)palladium(II) has been determined using X-ray crystallography .

Methods of Application: The complex crystallizes on an inversion center in distorted square planar coordination around platinum with triphenylphosphine ligands in trans positions to each other and with two molecules of dichloromethane as solvate .

Results or Outcomes: The results of this study provided valuable insights into the crystal structure of trans-Dibromobis(triphenylphosphine)palladium(II), which can be useful in various fields of research .

Application in Catalysis

Scientific Field: Chemistry, Catalysis

Summary of the Application: Trans-Dibromobis(triphenylphosphine)palladium(II) is used as a catalyst for equilibrium palladation of alkanes and arenes and functionalization of hydrocarbons .

Methods of Application: This compound is used as a reactant for homocoupling reactions induced by P-C reductive elimination and for the preparation of palladium imidazolylidene complexes via Suzuki coupling reactions .

Application in Organic Synthesis

Scientific Field: Organic Chemistry, Synthetic Chemistry

Summary of the Application: Trans-Dibromobis(triphenylphosphine)palladium(II) is used as a catalyst for various organic synthesis reactions, including the equilibrium palladation of alkanes and arenes and functionalization of hydrocarbons .

Methods of Application: This compound is used as a reactant for homocoupling reactions induced by P-C reductive elimination .

Results or Outcomes: The use of trans-Dibromobis(triphenylphosphine)palladium(II) in these reactions has been shown to be effective, contributing to the successful synthesis of various organic compounds .

Application in Preparation of Palladium Imidazolylidene Complexes

Scientific Field: Inorganic Chemistry, Coordination Chemistry

Summary of the Application: Trans-Dibromobis(triphenylphosphine)palladium(II) is used in the preparation of palladium imidazolylidene complexes via Suzuki coupling reactions .

Methods of Application: The compound is used as a starting material in the synthesis of palladium imidazolylidene complexes, which are prepared via Suzuki coupling reactions .

Results or Outcomes: The use of trans-Dibromobis(triphenylphosphine)palladium(II) in these reactions has been shown to be effective, leading to the successful preparation of palladium imidazolylidene complexes .

Application in Nanotechnology

Scientific Field: Nanotechnology, Material Science

Summary of the Application: Trans-Dibromobis(triphenylphosphine)palladium(II) is used in the field of nanotechnology. It is used in the preparation of high purity, submicron and nanopowder forms .

Methods of Application: The compound is used as a starting material in the synthesis of nanopowders. The exact methods and parameters can vary depending on the specific application .

Results or Outcomes: The use of trans-Dibromobis(triphenylphosphine)palladium(II) in these applications has been shown to be effective, leading to the successful preparation of nanopowders .

Application in Proteomics Research

Scientific Field: Biochemistry, Proteomics

Summary of the Application: Trans-Dibromobis(triphenylphosphine)palladium(II) is used as a biochemical for proteomics research .

Methods of Application: The compound is used in various biochemical reactions relevant to proteomics research. The exact methods and parameters can vary depending on the specific research context .

trans-Dibromobis(triphenylphosphine)palladium(II), abbreviated as PdBr2(PPh3)2, is a yellow crystalline compound containing the central metal palladium in the +2 oxidation state []. It is a well-defined complex where two bromine (Br) atoms and two triphenylphosphine (PPh3) ligands surround the palladium center in a square planar geometry []. This compound serves as a versatile catalyst precursor in organic synthesis, particularly for cross-coupling reactions [].


Molecular Structure Analysis

PdBr2(PPh3)2 adopts a square planar geometry with palladium at the center. The two bromine atoms and two triphenylphosphine ligands occupy the four corners of the square plane. The P-Pd-P bond angle is approximately 90°, and the Br-Pd-Br angle is also close to 90° []. This planar structure allows for efficient interaction between the palladium center and the reactants in subsequent catalytic cycles.


Chemical Reactions Analysis

Synthesis:

PdBr2(PPh3)2 is typically synthesized by reacting palladium(II) acetate (Pd(OAc)2) with triphenylphosphine (PPh3) in the presence of hydrobromic acid (HBr) according to the following equation []:

Pd(OAc)2 + 2 PPh3 + 2 HBr → PdBr2(PPh3)2 + 2 HOAc

Reactions:

PdBr2(PPh3)2 serves as a catalyst precursor for various cross-coupling reactions in organic synthesis. These reactions involve the formation of a carbon-carbon bond between two different organic fragments. Some prominent examples include:

  • Suzuki-Miyaura Coupling: This reaction couples a boronic acid or ester with a halide (X), forming a new C-C bond.

R-B(OH)2 + R'-X + PdBr2(PPh3)2 → R-R' + PdBr2(PPh3)2 + BX (where R and R' are organic groups, X is a halide) []

  • Heck Reaction: This reaction couples an alkene with an aryl halide (Ar-X) to form a new C-C bond.

CH2=CHX + Ar-X + PdBr2(PPh3)2 → CH2-CHR'-Ar + PdBr2(PPh3)2 + HX (where X is a halide, R and R' are organic groups) []

  • Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide (RX) to form a new C-C bond.

RC≡CH + RX + PdBr2(PPh3)2 + CuI → RC=CR + PdBr2(PPh3)2 + CuX + LiI (where R is an organic group, X is a halide) []

In these reactions, PdBr2(PPh3)2 undergoes a catalytic cycle where the Pd(II) center is alternately oxidized and reduced. The triphenylphosphine ligands play a crucial role in stabilizing the different oxidation states of palladium throughout the cycle.

Physical and Chemical Properties

  • Melting point: 230-232 °C []
  • Boiling point: Decomposes above boiling point []
  • Solubility: Slightly soluble in common organic solvents like dichloromethane and chloroform []
  • Stability: Air and moisture sensitive []

Dates

Modify: 2023-08-19

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